tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate

Medicinal chemistry 5-HT₇ receptor Structure-activity relationship (SAR)

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352539-30-0, molecular formula C19H31N3O2, molecular weight 333.47 g/mol) is a synthetic small molecule classified as a piperidine derivative bearing a Boc (tert-butyloxycarbonyl) protecting group, a diethylamino-substituted pyridine moiety at the 2-position of the piperidine ring, and a tert-butyl ester. The compound is listed as a preclinical-stage molecule in the PubChem database (CID 45052121), indicating its role as a research-phase intermediate or tool compound rather than an approved therapeutic agent.

Molecular Formula C19H31N3O2
Molecular Weight 333.5 g/mol
Cat. No. B11804595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate
Molecular FormulaC19H31N3O2
Molecular Weight333.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C19H31N3O2/c1-6-21(7-2)17-12-11-15(14-20-17)16-10-8-9-13-22(16)18(23)24-19(3,4)5/h11-12,14,16H,6-10,13H2,1-5H3
InChIKeyXKINFBBWQYTCNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate: Chemical Identity, Regulatory Status, and Procurement Baseline


tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352539-30-0, molecular formula C19H31N3O2, molecular weight 333.47 g/mol) is a synthetic small molecule classified as a piperidine derivative bearing a Boc (tert-butyloxycarbonyl) protecting group, a diethylamino-substituted pyridine moiety at the 2-position of the piperidine ring, and a tert-butyl ester . The compound is listed as a preclinical-stage molecule in the PubChem database (CID 45052121), indicating its role as a research-phase intermediate or tool compound rather than an approved therapeutic agent [1]. Commercially, it is produced under ISO-certified quality management systems to a purity specification of NLT 98%, primarily targeting pharmaceutical R&D and quality control applications . Its structural features—a 2-substituted piperidine core with a 6-(diethylamino)pyridin-3-yl appendage—place it within a family of heterocyclic building blocks widely used in medicinal chemistry for the synthesis of CNS-targeted and receptor-modulating candidates.

Why Generic Substitution Fails for tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate: Structural Specificity Drivers for Scientific Procurement


The decision to procure this specific compound rather than a generic piperidine or pyridine building block is driven by three non-interchangeable structural features that dictate downstream synthetic and pharmacological outcomes. First, the 2-position attachment of the pyridine ring to the piperidine core creates a specific spatial orientation of the diethylamino pharmacophore that cannot be replicated by 3- or 4-substituted regioisomers; in analogous 5-HT₇-targeted piperidine series, the position of aryl substitution on the piperidine ring has been shown to be a critical determinant of receptor binding affinity and selectivity [1]. Second, the N,N-diethylamino group on the pyridine ring at the 6-position provides distinct electronic and steric properties—enhanced basicity and lipophilicity—compared to amino, dimethylamino, or morpholino variants, directly influencing target engagement for CNS-penetrant chemotypes [2]. Third, the Boc protecting group on the piperidine nitrogen is essential for orthogonal synthetic strategies; replacement with unprotected or differently protected analogs would necessitate divergent reaction schemes, compromising synthetic efficiency and material compatibility in parallel library synthesis [3]. These structural determinants collectively render the compound a non-fungible intermediate.

Quantitative Differentiation Evidence for tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate vs. Closest Analogs


Regiochemical Specificity: 2-Position Piperidine Substitution Enables Distinct Spatial Pharmacophore Presentation Relative to 4-Position Analogs

The target compound's 2-position attachment of the 6-(diethylamino)pyridin-3-yl group to the piperidine ring is structurally distinct from the 4-position analog tert-butyl 4-(diethylamino)piperidine-1-carboxylate (CAS 1281634-35-2) [1]. In the 5-HT₇ receptor patent series (US 7683077 B1), 2-substituted piperidine derivatives are claimed as core scaffolds that produce a fundamentally different spatial orientation of the pendant aryl group compared to 4-substituted congeners, enabling distinct receptor binding modes that underlie selective pharmacological profiles [2]. This regiochemical difference translates to measured computed properties: the target compound has a higher computed LogP (estimated 3.88 via AlogP for structurally related scaffolds) and larger topological polar surface area compared to the 4-substituted analog (computed XLogP3: 2.4, TPSA: 32.8 Ų) , indicating differential passive membrane permeability and bioavailability potential critical for CNS applications.

Medicinal chemistry 5-HT₇ receptor Structure-activity relationship (SAR)

Piperidine vs. Pyrrolidine Core: Ring Size Dictates Conformational Flexibility and Downstream Target Engagement

The six-membered piperidine ring of the target compound provides a distinct conformational profile compared to the five-membered pyrrolidine analog tert-butyl 2-(6-(diethylamino)pyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352495-80-7) . In CNS-targeted medicinal chemistry campaigns, the piperidine scaffold adopts chair conformations that place the pyridine substituent in either an equatorial or axial orientation depending on N-substitution, directly modulating the distance and angle between the basic amine and the aromatic pharmacophore—a critical parameter for aminergic GPCR binding . The pyrrolidine analog, by contrast, adopts envelope conformations with fewer accessible low-energy states, restricting the achievable dihedral angle between the piperidine/pyrrolidine ring plane and the pyridine ring. This conformational constraint has been shown in structure-based design studies to alter the vector of the diethylamino group by approximately 0.5–1.0 Å in the receptor binding pocket, sufficient to shift between agonist and antagonist functional activity at closely related GPCR targets [1].

Medicinal chemistry Conformational analysis CNS drug design

Diethylamino Pyridine Substitution Pattern: 6-Position on Pyridine Determines Electronic Character and Metabolic Stability

The 6-(diethylamino) substitution on the pyridine ring of the target compound confers distinct electronic properties relative to the 2-(diethylamino)pyridin-3-yl regioisomer (tert-butyl 2-(2-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate, CAS 1352529-10-2) . In the target compound, the diethylamino group is positioned para to the pyridine nitrogen, exerting a strong resonance electron-donating effect (+M) that increases electron density at the pyridine 3-position and reduces the pKa of the pyridinium conjugate acid. In contrast, the 2-(diethylamino) regioisomer positions the diethylamino group ortho to the pyridine nitrogen, where steric hindrance partially disrupts conjugation (reduced +M effect) and introduces intramolecular N···H–C interactions that alter the conformational preference of the diethylamino moiety [1]. These electronic differences manifest in differential metabolic vulnerability: 6-substituted dialkylamino pyridines are generally less susceptible to CYP450-mediated N-dealkylation than their 2-substituted counterparts due to differences in the electronic environment at the α-carbon of the alkylamino group, a trend observed across multiple medicinal chemistry programs targeting CNS indications [2].

Medicinal chemistry Metabolic stability Electronic effects

Boc Protection Status: Essential for Orthogonal Synthetic Compatibility in Multi-Step Library Construction

The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is a defining feature that directly impacts synthetic workflow compatibility and intermediate stability. In published synthetic schemes for piperidine derivatives, Boc protection proceeds with near-quantitative yields (98% under standard conditions: Boc₂O, DCM, RT, overnight) and enables subsequent chemoselective transformations—including lithiation at the α-position of the piperidine ring, alkylation, and cross-coupling reactions—without interference from the basic piperidine nitrogen [1]. The unprotected analog (2-(6-(diethylamino)pyridin-3-yl)piperidine) or the formyl-protected analog (2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carbaldehyde, CAS 1352500-79-8) would either lack the necessary nitrogen masking for α-functionalization chemistry or require more forcing deprotection conditions (e.g., strong acid or base) incompatible with sensitive downstream functionalities. Vendor specifications confirm the target compound is supplied as the Boc-protected form in NLT 98% purity, enabling direct use in parallel synthesis without additional protection/deprotection steps .

Synthetic chemistry Protecting group strategy Parallel synthesis

Optimal Research and Industrial Application Scenarios for tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate


Lead Optimization for 5-HT₇ Receptor Modulators Requiring 2-Substituted Piperidine Scaffolds

The compound serves as a privileged intermediate for medicinal chemistry programs targeting the 5-HT₇ receptor, where the 2-substituted piperidine motif has been validated in patent literature (US 7683077 B1) as a core scaffold conferring receptor subtype selectivity [1]. Its specific regiochemistry (2-position attachment of the 6-(diethylamino)pyridin-3-yl group) enables SAR exploration around the spatial orientation of the basic amine pharmacophore, a parameter that cannot be investigated using 3- or 4-substituted piperidine analogs. The Boc protecting group permits late-stage diversification via α-functionalization or N-deprotection followed by amide/urea coupling, facilitating parallel library synthesis for lead optimization.

CNS-Penetrant Candidate Synthesis Leveraging Computed Lipophilicity for Blood-Brain Barrier Penetration

The compound's estimated AlogP (~3.88 for structurally related chemotypes) places it within the optimal lipophilicity range for passive blood-brain barrier penetration (typically LogP 2–4 for CNS drugs) . Its 6-(diethylamino)pyridin-3-yl moiety provides balanced basicity and lipophilicity desirable for CNS target engagement. The 2-substituted piperidine core, when elaborated into final drug candidates, can adopt conformations that optimize the presentation of the basic amine to aminergic GPCRs prevalent in the CNS. Procurement of this building block enables the systematic exploration of CNS drug space without requiring extensive de novo synthetic route development.

Focused Library Synthesis for Kinase or GPCR Inhibitor Screening

The compound is well-suited as a diversification point for focused compound library construction. The Boc-protected piperidine nitrogen can be deprotected under mild acidic conditions (TFA, DCM) and subsequently functionalized with diverse acyl, sulfonyl, or alkyl groups to generate a library of analogs for high-throughput screening against kinase or GPCR panels [2]. The presence of the 6-(diethylamino)pyridin-3-yl group introduces a hydrogen-bond-accepting pyridine nitrogen and a lipophilic diethylamino moiety that interacts with hydrophobic pockets commonly found in kinase ATP-binding sites and GPCR orthosteric binding pockets, increasing the probability of hit identification in screening campaigns targeting these protein families.

Preclinical Tool Compound Synthesis for Target Engagement and Selectivity Profiling

When a validated hit or lead compound contains the 2-(6-(diethylamino)pyridin-3-yl)piperidine scaffold, this specific building block becomes essential for synthesizing tool compounds for mechanistic studies, including radioligand binding assays, cellular functional assays, and in vivo target engagement studies [1]. The high purity specification (NLT 98%) ensures consistent bioassay data, while the defined stereochemistry and regiochemistry prevent confounding results from isomeric impurities. Substitution with a positional isomer or ring-size analog at this stage would introduce structural variables that could invalidate the SAR hypothesis under investigation.

Quote Request

Request a Quote for tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.